Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone
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Overview
Description
Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone: is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include hydrazine hydrate, ethanol, and various chlorinating agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include potassium carbonate, chloroacetyl chloride, and various amines . Reaction conditions often involve controlled temperatures and the use of solvents such as N,N-dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone has several scientific research applications, including:
Medicinal Chemistry: This compound is explored for its potential as a drug candidate due to its unique structure and biological activity.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: The compound’s unique properties make it a candidate for use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with triazolo[4,3-b]pyridazine cores, such as:
- (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one .
- 1-(Pyrrolidin-1-yl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one .
Uniqueness
Pyrrolidin-1-yl{1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl}methanone is unique due to its specific combination of heterocyclic rings and functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C16H19F3N6O |
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Molecular Weight |
368.36 g/mol |
IUPAC Name |
pyrrolidin-1-yl-[1-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C16H19F3N6O/c17-16(18,19)15-21-20-12-3-4-13(22-25(12)15)23-9-5-11(6-10-23)14(26)24-7-1-2-8-24/h3-4,11H,1-2,5-10H2 |
InChI Key |
HRCZLXAHKFJNHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3=NN4C(=NN=C4C(F)(F)F)C=C3 |
Origin of Product |
United States |
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